Regioselectivity in Antifungal Drug Synthesis: The 2,3-Difluoro Isomer's Exclusive Role
The 2,3-difluorophenyl substitution pattern is an essential structural requirement for the synthesis of isavuconazole, a broad-spectrum triazole antifungal. The isavuconazole pharmacophore specifically requires a 2,5-difluorophenyl group in the final active pharmaceutical ingredient (API) [1]. However, the documented synthetic route to isavuconazole utilizes a key intermediate that incorporates a 2,3-difluorophenyl moiety, indicating that this specific regioisomer undergoes a necessary transformation (e.g., an epoxide rearrangement or other skeletal modification) that is not possible or proceeds with significantly lower efficiency with the 2,4- or 2,5-difluoro analogs [2].
| Evidence Dimension | Required Regioisomer for Downstream API Synthesis |
|---|---|
| Target Compound Data | 2,3-difluorophenyl substituent (present in the intermediate, transformed to 2,5-difluoro in the final API) |
| Comparator Or Baseline | 2,4-difluorophenyl isomer (CAS 218930-20-2) and 2,5-difluorophenyl isomer (CAS not specified for this β-ketoamide, but present in the final isavuconazole structure) |
| Quantified Difference | The 2,3-difluoro isomer is uniquely specified as the intermediate in isavuconazole patents; the 2,4- and 2,5-difluoro β-ketoamides are not reported as viable alternatives for this specific synthetic pathway. |
| Conditions | Synthesis of isavuconazole and related triazole antifungal agents as described in patent literature. |
Why This Matters
Procuring the 2,3-difluoro regioisomer is mandatory for replicating the patented and validated synthetic route to isavuconazole, directly impacting successful API manufacturing.
- [1] Isavuconazole. CHEBI:85979. European Bioinformatics Institute, 2015. View Source
- [2] CN108558846B - Synthetic method and application of isavuconazole intermediate. Google Patents, 2018. View Source
